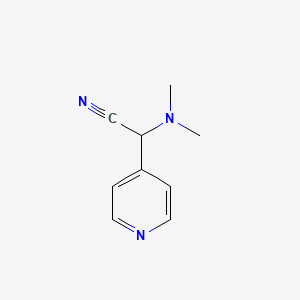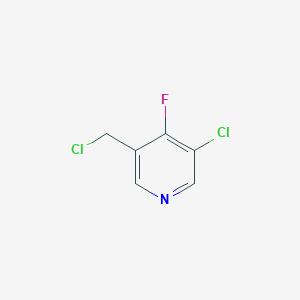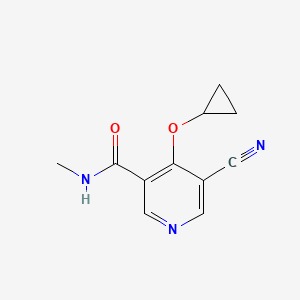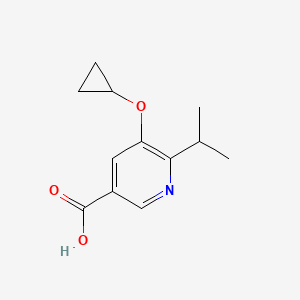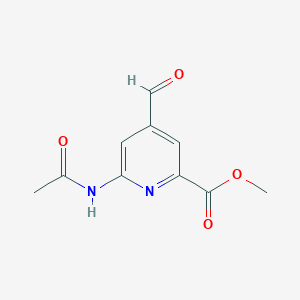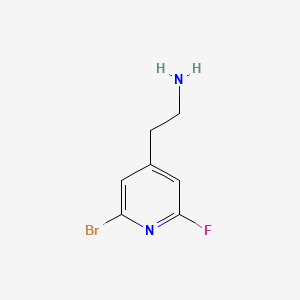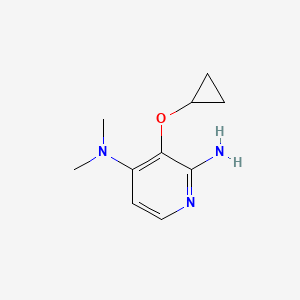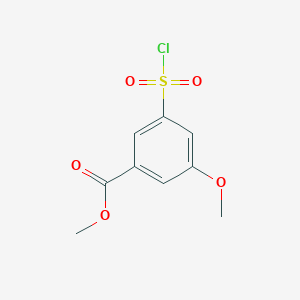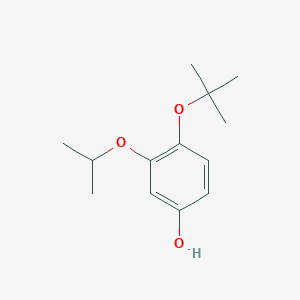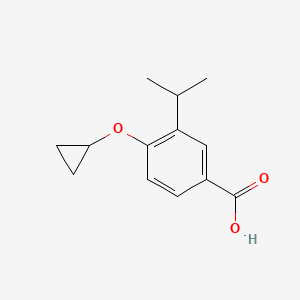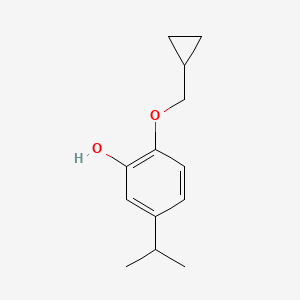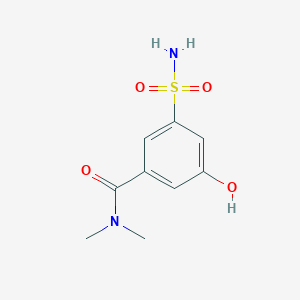
3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is a solid at room temperature and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide typically involves the reaction of 3-hydroxybenzamide with dimethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N-dimethyl-5-sulfamoylbenzamide.
Reduction: Formation of 3-hydroxy-N,N-dimethyl-5-sulfanylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-sulfamoylbenzamide
- N,N-Dimethyl-4-sulfamoylbenzamide
- 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
- N,N-Diethyl-3-hydroxybenzamide
Uniqueness
3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethyl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-7(12)5-8(4-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
Clé InChI |
NNRURJPZMWMWDO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



